Myristic Acid

Description

What is Myristic Acid?

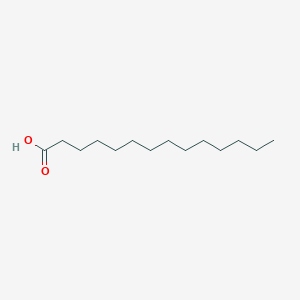

This compound (IUPAC Name: tetradecanoic Acid) is a saturated fatty acid with the molecular formula CH3CH212COOH. Its salts, and esters, are often referred to by the names myristates and tetradecanoates. Its name is Myristica fragrans, the binomial name of nutmeg. Lyon Playfair first isolated it in 1841.

This compound can be used as a natural product. This compound is a saturated, long-chain fatty acid with a 14-carbon backbone. This compound can be found naturally in coconut oil, palm oil, butter fat, and other organisms with data.

This compound in nature

Trimyristin is a triglyceride that contains this compound. Nutmeg butter contains 75% trimyristin. This compound can be found in coconut oil, palm kernel oil, butterfat, 8.6% of breastmilk, 8-14% of bovine dairy milk, and 8.6% in this compound. It can also be found in the Iris rhizomes (including Orris root). It is 14.49% of fats found in the Durio graveolens Durian species.

The chemical behavior of this compound

This compound is a fatty acid with an aliphatic tail containing between 13 and 21 carbon atoms. This compound, also known as myristate, is a saturated fatty acid with 14 carbons. It is almost insoluble in water and is very hydrophobic. It is a white, oily, crystalline solid. This compound can be found in all living organisms, from bacteria to plants to animals. It is also found in vegetable and animal fats, especially butterfat, coconut, palm, and nutmeg oils.

The biological role of this compound

Biomembranes contains this compound as a lipid anchor.

This compound may positively affect HDL cholesterol in the human body and therefore improve the ratio of HDL to total cholesterol.

Uses of this compound

This compound is used industrially to synthesize various flavor compounds and in soaps, cosmetics, and other products (Dorland, 28th edition). Within eukaryotic cells, this compound is also commonly conjugated to a penultimate N-terminal glycine residue in receptor-associated kinases to confer membrane localization of these enzymes (a post-translational modification called myristoylation via the enzyme N-myristoyl transferase). This compound is sufficiently hydrophobic to permit the myristoylated proteins to be incorporated into the fatty core of the phospholipid bilayer in the plasma membrane of the eukaryotic cell. This fatty Acid is also known for its ability to accumulate as fat in the body. However, it has positive effects on cardiovascular health.

Structure

3D Structure

Properties

IUPAC Name |

tetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021666 | |

| Record name | Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White oily solid; [Hawley] Colorless, white, or faintly yellow solid; [CHEMINFO], Solid, hard, white, or faintly yellowish, somewhat glossy, crystalline solid | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myristic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1090/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

482.9 °F at 100 mmHg (NTP, 1992), 326.2 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform, Slightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzene, In water, 22 mg/L at 30 °C, 0.00107 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myristic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1090/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8622 at 129 °F (NTP, 1992) - Less dense than water; will float, 0.8622 at 54 °C/4 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 288 °F ; 5 mmHg at 345 °F; 760 mmHg at 604 °F (NTP, 1992), 0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myristic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily, white, crystalline solid, Crystals from methanol, Leaflets from ethyl ether | |

CAS No. |

544-63-8, 32112-52-0 | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myristic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead dimyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032112520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetradecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I3V7S25AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 °F (NTP, 1992), 53.9 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Myristic Acid in Cell Signaling Pathways: A Technical Guide for Researchers

This guide provides an in-depth exploration of the critical role of myristic acid, a 14-carbon saturated fatty acid, in the intricate world of cellular signaling. Far from being a mere structural component of membranes, this compound, through the post-translational modification known as N-myristoylation, acts as a crucial regulator of protein function, localization, and interaction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of myristoylation's impact on signaling cascades and its implications in health and disease.

Introduction: Myristoylation as a Key Regulator

Myristoylation is the irreversible, covalent attachment of this compound to the N-terminal glycine residue of a target protein.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is a widespread and essential modification in eukaryotes.[2][3] The addition of this hydrophobic myristoyl group profoundly influences the protein's behavior, primarily by facilitating its association with cellular membranes and mediating protein-protein interactions.[2][4] This lipidation event is not a static anchor but can act as a dynamic molecular switch, modulating a protein's function in response to cellular cues.[5]

The significance of myristoylation is underscored by its involvement in a vast array of cellular processes, including signal transduction, immune responses, and apoptosis.[2][3] Dysregulation of this modification is linked to numerous pathologies, including cancer and infectious diseases, making NMT an attractive therapeutic target.[1][4]

The Mechanics of Myristoylation: A Step-by-Step Process

N-myristoylation can occur either co-translationally on nascent polypeptide chains or post-translationally.[1] The canonical co-translational pathway is the most common and involves the following key steps:

-

Initiator Methionine Excision: As the new polypeptide chain emerges from the ribosome, the initial methionine residue is cleaved by methionine aminopeptidase. This exposes a glycine residue at the N-terminus, which is a prerequisite for myristoylation.[6]

-

Myristoyl-CoA Binding to NMT: N-myristoyltransferase first binds to myristoyl-CoA, the activated form of this compound.[7]

-

Peptide Substrate Recognition: NMT then recognizes and binds to the N-terminal glycine of the target protein.

-

Catalytic Transfer: The myristoyl group is transferred from myristoyl-CoA to the alpha-amino group of the N-terminal glycine, forming a stable amide bond.[8]

-

Release of Products: The myristoylated protein and Coenzyme A are released from the enzyme.[7]

Post-translational myristoylation is a less common but functionally important process that often occurs following the cleavage of a protein by caspases during apoptosis, which exposes a new N-terminal glycine residue.[1][3]

Diagram of the N-myristoylation Workflow:

Caption: The N-myristoylation process, from this compound activation to protein modification and membrane localization.

Functional Consequences of Myristoylation in Signaling

The addition of the myristoyl group imparts several key properties to a protein that are critical for its role in signal transduction:

-

Membrane Targeting and Anchoring: The hydrophobicity of the myristoyl group provides a crucial anchor for tethering signaling proteins to cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[2][4] This localization is essential for bringing signaling molecules into proximity with their upstream activators and downstream effectors.

-

Protein-Protein Interactions: The myristoyl moiety can directly participate in protein-protein interactions.[9] In some cases, the myristoyl group is sequestered within a hydrophobic pocket of the protein and its exposure is regulated by conformational changes, a phenomenon known as a "myristoyl switch".[1][5] This allows for dynamic regulation of protein interactions in response to signaling events.

-

Modulation of Protein Conformation and Stability: The myristoyl group can influence the tertiary structure of a protein, contributing to its stability and proper folding.[3][4]

Key Signaling Pathways Regulated by Myristoylation

Myristoylation is integral to the function of numerous proteins involved in critical signaling pathways.

G Protein-Coupled Receptor (GPCR) Signaling

Heterotrimeric G proteins are key molecular switches in GPCR signaling. The α-subunits of several G proteins are myristoylated, which is crucial for their membrane localization and interaction with G protein-coupled receptors and downstream effectors.[4][10] The myristoylation of the Gα subunit, often in conjunction with palmitoylation, ensures that the G protein is tethered to the inner leaflet of the plasma membrane, where it can be activated by agonist-bound GPCRs.[5][11] This dual lipidation acts as a switch, regulating the dynamic shuttling of Gα subunits between the plasma membrane and intracellular compartments.[5]

Diagram of Myristoylation in G Protein Signaling:

Caption: Myristoylation anchors the Gα subunit to the plasma membrane, facilitating GPCR-mediated signal transduction.

Src Family Kinases and Oncogenic Signaling

The proto-oncogene tyrosine-protein kinase Src is a well-studied example of a myristoylated signaling protein.[5] Myristoylation is essential for localizing Src to the plasma membrane, a prerequisite for its phosphorylation of downstream targets involved in cell proliferation, survival, and migration.[5] Aberrant Src signaling, often associated with increased myristoylation, is a hallmark of many cancers.[5] The myristoyl group, in conjunction with a cluster of basic amino acids, facilitates the interaction of Src with the negatively charged inner leaflet of the plasma membrane.

Apoptosis

Myristoylation also plays a crucial role in the regulation of apoptosis, or programmed cell death.[3] Several key apoptotic proteins are myristoylated, including the pro-apoptotic protein Bid.[3] Following cleavage by caspase-8, the truncated Bid (tBid) undergoes post-translational myristoylation, which targets it to the mitochondrial membrane where it promotes the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.

Myristoylation in Disease and as a Therapeutic Target

Given its central role in regulating fundamental cellular processes, it is not surprising that dysregulation of myristoylation is implicated in a variety of diseases.

| Disease Area | Implication of Myristoylation | Key Myristoylated Proteins |

| Cancer | Promotes oncogenic signaling, cell proliferation, and metastasis.[7][12] | Src, FRS2α, AMPKβ[5][13] |

| Infectious Diseases | Essential for the life cycle of various pathogens, including viruses (e.g., HIV), fungi, and protozoa.[4][14] | HIV-1 Gag, Nef[3][9] |

| Neurodegenerative Disorders | Altered myristoylation may contribute to protein aggregation and neuronal toxicity.[12] | (Under investigation) |

The essential nature of NMT for the viability of many pathogens and for the progression of certain cancers has made it a highly attractive target for drug development.[3][6]

Experimental Methodologies for Studying Myristoylation

A variety of techniques are employed to investigate protein myristoylation and its functional consequences.

Identification of Myristoylated Proteins

Metabolic Labeling with this compound Analogs:

This is a common method to identify myristoylated proteins. Cells are incubated with a this compound analog, such as 15-azidopentadecanoic acid (15-ADPA) or this compound alkynes, which are incorporated into proteins by NMT. The modified proteins can then be detected and identified using click chemistry to attach a reporter tag (e.g., biotin or a fluorescent dye) for subsequent purification and analysis by mass spectrometry.[6]

Experimental Protocol: Metabolic Labeling and Click Chemistry

-

Cell Culture: Culture cells of interest to approximately 80% confluency.

-

Labeling: Replace the culture medium with a serum-free medium containing the this compound analog (e.g., 25-50 µM 15-ADPA) and incubate for 4-16 hours.

-

Cell Lysis: Harvest and lyse the cells in a buffer containing detergents and protease inhibitors.

-

Click Reaction: To the cell lysate, add the click chemistry reagents: a biotin-alkyne or fluorescent-alkyne reporter tag, copper (I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate for 1-2 hours at room temperature.

-

Protein Precipitation: Precipitate the proteins to remove excess reagents.

-

Affinity Purification (for biotin-tagged proteins): Resuspend the protein pellet and incubate with streptavidin-agarose beads to capture the biotinylated (myristoylated) proteins.

-

Elution and Analysis: Elute the captured proteins and analyze by SDS-PAGE and western blotting or by mass spectrometry for protein identification.

In Vitro NMT Activity Assays

These assays are crucial for screening potential NMT inhibitors. A common approach is a fluorescence-based assay.

Experimental Protocol: Fluorescence-Based NMT Activity Assay

-

Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant NMT, a fluorescently labeled peptide substrate with an N-terminal glycine, and myristoyl-CoA.

-

Initiation of Reaction: Initiate the reaction by adding myristoyl-CoA.

-

Incubation: Incubate the reaction at 30°C for a specified time.

-

Separation: Separate the myristoylated fluorescent peptide from the unreacted peptide using reverse-phase high-performance liquid chromatography (HPLC).

-

Detection: Detect the fluorescently labeled peptides using a fluorescence detector. The amount of myristoylated peptide is proportional to the NMT activity.

Diagram of the NMT Activity Assay Workflow:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Myristoylation - Wikipedia [en.wikipedia.org]

- 6. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 7. Frontiers | Protein Lipidation by Palmitoylation and Myristoylation in Cancer [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 13. Pharmacologically targeting the myristoylation of the scaffold protein FRS2α inhibits FGF/FGFR-mediated oncogenic signaling and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

discovery and history of N-myristoyltransferase (NMT)

An In-depth Technical Guide to the Discovery and History of N-Myristoyltransferase (NMT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-myristoyltransferase (NMT), a ubiquitous eukaryotic enzyme, catalyzes the essential post-translational modification of N-myristoylation. This guide provides a comprehensive technical overview of the discovery and history of NMT, tracing its journey from a biochemical curiosity to a validated drug target. We will delve into the seminal discoveries that unveiled its existence, the elucidation of its intricate enzymatic mechanism, and the evolution of sophisticated assays for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and a deep dive into the causality behind key experimental choices that have shaped our understanding of NMT.

The Dawn of a New Modification: The Discovery of N-Myristoylation and NMT

The story of N-myristoyltransferase is intrinsically linked to the discovery of the modification it catalyzes: N-myristoylation. This is the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a protein.[1]

Early Observations and the First Myristoylated Proteins

The first hints of this modification emerged from studies on viral and cellular proteins in the early 1980s. A pivotal moment was the identification of myristate on the transforming protein of Rous sarcoma virus, p60src.[2] This discovery sparked interest in the functional significance of this lipid modification. Subsequent research identified N-myristoylation on a variety of other proteins, including the catalytic subunit of cAMP-dependent protein kinase and the alpha subunits of G proteins, hinting at its broad importance in cellular signaling.[2]

The Quest for the Enzyme: Identification and Cloning of NMT

The existence of a specific enzyme responsible for this modification was a logical necessity. The breakthrough came in the late 1980s from the laboratory of Dr. Jeffrey I. Gordon . His group was instrumental in the initial characterization and eventual cloning of the gene encoding N-myristoyltransferase.

A landmark 1989 publication by Robert J. Duronio , a member of Gordon's lab, detailed the cloning of the structural gene for N-myristoyltransferase (NMT1) from the budding yeast Saccharomyces cerevisiae.[3] This was a critical step, providing the scientific community with the genetic blueprint of the enzyme. A crucial finding from this work was that the insertional mutagenesis of the NMT1 locus resulted in recessive lethality, unequivocally demonstrating that NMT activity is essential for vegetative cell growth.[3] This established NMT as a potential target for antifungal therapies from its very discovery.

Unraveling the Machinery: NMT's Enzymatic Mechanism and Structure

With the gene in hand, researchers could produce recombinant NMT, paving the way for detailed biochemical and structural analyses. These studies revealed a sophisticated and highly ordered catalytic mechanism.

The Ordered Bi-Bi Reaction Mechanism

NMT follows an ordered Bi-Bi reaction mechanism.[4] This means that the substrates bind to the enzyme in a specific order, and the products are released in a specific order.

-

Myristoyl-CoA Binding: The apoenzyme first binds to myristoyl-CoA, forming a binary complex.[4]

-

Peptide Substrate Binding: This binary complex then recognizes and binds the protein or peptide substrate, forming a ternary complex.[4]

-

Catalysis: The transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of the substrate occurs via a direct nucleophilic addition-elimination reaction.[4]

-

Product Release: Coenzyme A (CoA) is the first product to be released, followed by the myristoylated peptide.[5]

This ordered mechanism ensures a high degree of specificity and efficiency in the myristoylation process.

Caption: The evolution of N-myristoyltransferase assay methodologies.

From Essential Enzyme to Druggable Target: The History of NMT Inhibition

The essential nature of NMT in pathogenic fungi and protozoa, and its emerging role in cancer, has made it an attractive target for drug discovery. [6][7][8]

Early Inhibitors and Proof-of-Concept

The initial efforts to develop NMT inhibitors focused on substrate and product analogs. These early compounds, while not potent, provided crucial proof-of-concept that NMT could be inhibited.

The Rise of Potent, Selective Inhibitors

A major breakthrough in NMT inhibitor development came with the discovery of potent and selective small molecules. A notable example is the pyrazole sulfonamide DDD85646, which demonstrated potent activity against the NMT of Trypanosoma brucei, the causative agent of African sleeping sickness. [5][9] The development of these inhibitors has been greatly aided by structural biology, allowing for a rational, structure-based design approach. A common feature of many potent inhibitors is their ability to form a salt bridge with the negatively charged C-terminus of the enzyme. [5]

NMT Inhibitors in Preclinical and Clinical Development

Several NMT inhibitors have progressed to preclinical and early clinical stages for the treatment of parasitic infections and cancer. [5][9]The key challenge in developing NMT inhibitors for human diseases is achieving selectivity for the target NMT (e.g., fungal or parasitic) over the human orthologs to minimize off-target toxicity.

Experimental Protocols: A Practical Guide

This section provides a generalized, step-by-step methodology for a foundational NMT assay.

In Vitro NMT Activity Assay (Fluorescence-Based)

This protocol is based on the continuous monitoring of CoA production using a thiol-reactive fluorescent probe.

Materials:

-

Recombinant NMT enzyme

-

Myristoyl-CoA

-

Peptide substrate (with an N-terminal glycine)

-

Fluorescent probe (e.g., CPM)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

-

In the wells of the microplate, prepare the reaction mixture containing the assay buffer, peptide substrate, and fluorescent probe.

-

Add the recombinant NMT enzyme to the wells and incubate for a short period to allow for temperature equilibration.

-

Initiate the reaction by adding myristoyl-CoA to the wells.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe.

-

The initial rate of the reaction can be calculated from the linear portion of the fluorescence versus time plot.

Data Analysis: The rate of the reaction is proportional to the NMT activity. For inhibitor studies, the assay is performed in the presence of varying concentrations of the inhibitor, and the IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The journey of N-myristoyltransferase from its discovery to its establishment as a key drug target is a testament to the power of fundamental research. Our understanding of NMT has been built upon a foundation of genetic, biochemical, and structural studies. The development of sophisticated assays has been instrumental in this progress, enabling high-throughput screening and detailed mechanistic investigations.

Future research will likely focus on:

-

Identifying the full complement of NMT substrates (the "myristoylome") in various organisms and disease states.

-

Elucidating the roles of the two human NMT isoforms, NMT1 and NMT2. [10]* Developing next-generation NMT inhibitors with improved selectivity and pharmacokinetic properties for the treatment of infectious diseases and cancer. [11]* Exploring the recently discovered lysine myristoyltransferase activity of NMT. [12] The continued exploration of NMT biology holds great promise for uncovering new therapeutic avenues and deepening our understanding of this fundamental cellular process.

References

-

Development of an Enzyme-Linked Immunosorbent Assay for Measurement of Activity of Myristoyl-Coenzyme A:protein N-myristoyltransferase. PubMed. Available at: [13]2. Protein Myristoylation in S Cerevisiae and C Neoformans - Jeffrey Gordon. Grantome. Available at: [14]3. Jeffrey I. Gordon. Wikipedia. Available at: [15]4. A fluorescence-based assay for N-myristoyltransferase activity. PMC - NIH. Available at: [16]5. Jeffrey I. Gordon – NAS. National Academy of Sciences. Available at: [17]6. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. PubMed. Available at: [18]7. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. MDPI. Available at: [5]8. NMT assay. Major components of the NMT activity assay are indicated,... ResearchGate. Available at: [19]9. N-myristoyltransferase (NMT). Creative Biolabs. Available at: [6]10. NMT1 (N-myristoyltransferase 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Available at: [4]11. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. PMC - NIH. Available at: [20]12. Glycylpeptide N-tetradecanoyltransferase 1. Wikipedia. Available at: [2]13. Recent Advances in The Discovery of N-Myristoyltransferase Inhibitors. ResearchGate. Available at: [7]14. Disruption of the yeast N-myristoyl transferase gene causes recessive lethality. PubMed. Available at: [3]15. (PDF) N-myristoyltransferase: Tracing Steps Backwards to Find a Way Forward. ResearchGate. Available at: [21]16. NMT - Structures. myristate.biochem.mpg.de. Available at: [22]17. Protein N-myristoylation. PubMed. Available at: [1]18. Structure of N-myristoyltransferase with bound myristoylCoA and peptide substrate analogs. PubMed. Available at: [23]19. Potent Inhibitor of N-Myristoylation: A Novel Molecular Target For Cancer. AACR Journals. Available at: [24]20. The N-myristoyltransferase gene from Plasmodium falciparum. UCL Discovery. Available at: [25]21. N-myristoyltransferase: Tracing Steps Backwards to Find a Way Forward. bioRxiv. Available at: [26]22. NMT1 (N-myristoyltransferase 1). PMC - NIH. Available at: [10]23. Evidence for the presence of N-myristoyltransferase (NMT) in nematodes... ResearchGate. Available at: [27]24. Recent Advances in The Discovery of N‐Myristoyltransferase Inhibitors. OiPub. Available at: [28]25. High-resolution snapshots of human N-myristoyltransferase in action illuminate a mechanism promoting N-terminal Lys and Gly myristoylation. PMC. Available at: [29]26. Discovery of pyridyl-based inhibitors of Plasmodium falciparum N-myristoyltransferase. NIH. Available at: [11]27. Jeffrey I. Gordon. WashU Medicine Research Profiles. Available at: [30]28. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity. NIH. Available at: [31]29. The role of N-myristoyltransferase 1 in tumour development. PMC - NIH. Available at: [8]30. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. MDPI. Available at: [9]31. Robert J. Duronio, PhD | Department of Genetics. UNC School of Medicine. Available at: [32]32. Author Archives: Bob Duronio. Duronio Lab. Available at: [33]33. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. NIH. Available at: [12]34. Engineering of NMT. (A) Promiscuous activity of homo sapiens... ResearchGate. Available at: [34]35. Robert J. Duronio. Google Scholar. Available at: [35]36. Duronio Lab. Duronio Lab. Available at:

Sources

- 1. Protein N-myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycylpeptide N-tetradecanoyltransferase 1 - Wikipedia [en.wikipedia.org]

- 3. Disruption of the yeast N-myristoyl transferase gene causes recessive lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of pyridyl-based inhibitors of Plasmodium falciparum N-myristoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of an enzyme-linked immunosorbent assay for measurement of activity of myristoyl-coenzyme A:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein Myristoylation in S Cerevisiae and C Neoformans - Jeffrey Gordon [grantome.com]

- 15. Jeffrey I. Gordon - Wikipedia [en.wikipedia.org]

- 16. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nasonline.org [nasonline.org]

- 18. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. NMT - Structures [mendel.imp.ac.at]

- 23. Structure of N-myristoyltransferase with bound myristoylCoA and peptide substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. The N-myristoyltransferase gene from Plasmodium falciparum - UCL Discovery [discovery.ucl.ac.uk]

- 26. biorxiv.org [biorxiv.org]

- 27. researchgate.net [researchgate.net]

- 28. oipub.com [oipub.com]

- 29. High-resolution snapshots of human N-myristoyltransferase in action illuminate a mechanism promoting N-terminal Lys and Gly myristoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. profiles.wustl.edu [profiles.wustl.edu]

- 31. Discovery of Novel this compound Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Robert J. Duronio, PhD | Department of Genetics [med.unc.edu]

- 33. Bob Duronio, Author at Duronio Lab [theduroniolab.web.unc.edu]

- 34. researchgate.net [researchgate.net]

- 35. Robert J. Duronio - Google Scholar [scholar.google.com]

myristic acid as a precursor for lipid synthesis

Myristic Acid as a Precursor for Lipid Synthesis: An In-depth Technical Guide

This compound, a 14-carbon saturated fatty acid, serves as a critical precursor for the synthesis of a diverse array of lipids essential for cellular structure and function. Beyond its role as a simple building block, this compound is a key player in complex metabolic and signaling pathways. This guide provides a comprehensive technical overview of this compound's journey from its origins to its incorporation into various lipid species and its profound impact on cellular processes. We will delve into the enzymatic pathways that utilize myristoyl-CoA, the activated form of this compound, for the synthesis of glycerophospholipids, sphingolipids, and for the cotranslational and post-translational modification of proteins through N-myristoylation. Particular emphasis will be placed on the functional consequences of these synthetic pathways, from modulating membrane fluidity and protein localization to influencing signal transduction cascades. Furthermore, this guide will present established methodologies for the study of this compound metabolism, including metabolic labeling with fatty acid analogs and mass spectrometry-based proteomic approaches. This technical resource is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the multifaceted roles of this compound in lipid biology and its potential as a therapeutic target.

Introduction: The Central Role of this compound in Lipid Metabolism

This compound (14:0), or tetradecanoic acid, is a saturated fatty acid that, while less abundant than palmitic or stearic acid, plays a uniquely significant role in cellular biology.[1][2][3] Its functions extend far beyond being a mere component of cellular energy stores. This compound is a crucial precursor for the synthesis of various complex lipids and is a key substrate for a vital post-translational modification known as N-myristoylation.[2][4][5][6] This modification, which involves the covalent attachment of a myristoyl group to the N-terminal glycine of a protein, is critical for the proper localization and function of a wide range of proteins involved in signal transduction and cellular trafficking.[5][6][7][8]

The cellular pool of this compound is derived from both dietary sources and endogenous synthesis.[3][9] De novo synthesis of fatty acids primarily produces palmitic acid (16:0), from which this compound can be generated through a process of shortening.[9] Alternatively, lauric acid (12:0) can be elongated to form this compound.[9] Once available, this compound is activated to its CoA thioester, myristoyl-CoA, by acyl-CoA synthetases.[10][11] This activated form is the key metabolic intermediate that channels this compound into its various downstream pathways.

This guide will explore the major pathways of lipid synthesis that utilize this compound as a precursor, detailing the enzymatic steps and the functional significance of the resulting lipid species. We will also provide an in-depth look at the process of protein N-myristoylation and its profound impact on cellular signaling. Finally, we will outline key experimental approaches for investigating the metabolism and function of this compound, providing researchers with the tools to further unravel the complexities of this fascinating fatty acid.

This compound as a Precursor for Complex Lipid Synthesis

Myristoyl-CoA is a versatile substrate that can be incorporated into several classes of lipids, each with distinct cellular functions.

Glycerophospholipid Synthesis

Glycerophospholipids are the primary components of cellular membranes. The incorporation of this compound into the sn-1 or sn-2 position of the glycerol backbone influences the physical properties of the membrane, such as fluidity and thickness. While less common than palmitic or oleic acid in this role, the presence of this compound in phospholipids can have significant effects on membrane protein function and lipid-protein interactions.

Sphingolipid Synthesis

This compound plays a dual role in sphingolipid metabolism.[10][12][13][14] It can be incorporated as the N-acyl chain in ceramide biosynthesis, leading to the formation of N-myristoyl-sphingosine.[10][12][13] More uniquely, myristoyl-CoA can serve as a substrate for serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid synthesis.[10][11] This leads to the production of non-canonical d16-sphingoid bases, altering the cellular sphingolipid profile.[10][12][13][14] This remodeling of sphingolipid metabolism by this compound has been shown to impact cellular homeostasis and signaling.[10][12][13][14]

Protein N-Myristoylation: A Key Functional Modification

Perhaps the most well-studied role of this compound is its involvement in protein N-myristoylation.[5][7][15][16] This irreversible modification is catalyzed by N-myristoyltransferase (NMT) and involves the attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine of a target protein.[5][6][15][17][18]

The N-Myristoyltransferase (NMT) Enzyme

NMTs are ubiquitous in eukaryotes and are essential for viability in many organisms.[19][20] Mammals express two NMT isoforms, NMT1 and NMT2, which share a high degree of sequence identity but may have distinct substrate specificities and biological roles.[8][16] The enzyme recognizes a consensus sequence on its substrate proteins, typically an N-terminal glycine followed by a specific pattern of amino acids.[16][17][18]

Functional Consequences of N-Myristoylation

N-myristoylation plays a critical role in:

-

Membrane Targeting: The myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes.[5][6][16] This is crucial for the localization of many signaling proteins to the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[5]

-

Protein-Protein Interactions: The myristoyl moiety can mediate or stabilize protein-protein interactions, often in conjunction with other domains of the protein.[5][6]

-

Signal Transduction: A large number of proteins involved in signal transduction are myristoylated, including G-protein alpha subunits, Src-family tyrosine kinases, and various other kinases and phosphatases.[1][4][5][6] Myristoylation is often essential for their proper function in signaling cascades.[2][5][7]

A fascinating aspect of N-myristoylation is the "myristoyl switch," where the exposure of the myristoyl group is regulated by conformational changes in the protein, allowing for dynamic control of membrane association and signaling activity.[6][20]

This compound in Cellular Signaling and Disease

The diverse roles of this compound in lipid synthesis and protein modification place it at the crossroads of numerous cellular signaling pathways.[1][2][4] Dysregulation of this compound metabolism and N-myristoylation has been implicated in a variety of diseases.

Cancer

Elevated levels of NMT and myristoylated proteins have been observed in several types of cancer.[4][21] Many oncoproteins, including Src kinases, require myristoylation for their transforming activity.[21] Therefore, targeting NMT has emerged as a promising therapeutic strategy in oncology.[22][23][24]

Cardiovascular Disease

Dietary intake of this compound has been associated with an increased risk of cardiovascular disease.[2][4][25][26] Studies have shown a positive correlation between plasma this compound levels and atherogenic triglycerides and apolipoprotein CIII.[25] this compound consumption has also been shown to raise LDL cholesterol levels.[27][28][29]

Infectious Diseases

N-myristoylation is essential for the life cycle of many viruses and parasites.[5][6][7][20] For example, the HIV-1 Gag protein requires myristoylation for its proper assembly and budding.[6][8][20] Similarly, NMT is a validated drug target in parasitic infections such as malaria and leishmaniasis.[19][22][30]

Experimental Methodologies

The study of this compound metabolism and its downstream effects relies on a variety of specialized techniques.

Metabolic Labeling with this compound Analogs

A powerful approach to studying N-myristoylation is the use of this compound analogs.[31] These analogs, which can be radiolabeled or tagged with a bioorthogonal handle (e.g., an alkyne or azide), are metabolically incorporated into proteins in place of this compound.[31][32] This allows for the detection, visualization, and identification of myristoylated proteins.[15][31][32]

Table 1: Common this compound Analogs and Their Applications

| Analog | Modification | Application |

| 2-Hydroxythis compound | Hydroxyl group at C2 | Inhibitor of NMT after metabolic activation.[33][34] |

| Oxygen-substituted analogs | Oxygen for methylene | Probes for structure-function relationships in N-myristoyl proteins.[31] |

| Azido-myristic acid | Azide group | Bioorthogonal handle for click chemistry-based detection and proteomics.[35] |

| Alkyne-myristic acid | Alkyne group | Bioorthogonal handle for click chemistry-based detection and proteomics. |

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of myristoylated proteins.[15][36] In a typical proteomics workflow, proteins are extracted and digested into peptides. Myristoylated peptides can then be enriched and analyzed by LC-MS/MS.[32][36] The myristoyl modification results in a characteristic mass shift that can be detected by the mass spectrometer.[37]

Experimental Protocol: Identification of Myristoylated Proteins by Metabolic Labeling and Mass Spectrometry

-

Cell Culture and Metabolic Labeling:

-

Culture cells of interest to the desired confluency.

-

Incubate cells with a this compound analog (e.g., azido-myristic acid) for a defined period (e.g., 16 hours).[35]

-

-

Cell Lysis and Protein Extraction:

-

Wash cells to remove excess analog.

-

Lyse cells in a suitable buffer containing protease inhibitors.

-

Quantify protein concentration.

-

-

Click Chemistry Reaction (for bioorthogonal analogs):

-

React the protein lysate with a corresponding reporter tag (e.g., a biotin-alkyne) in the presence of a copper(I) catalyst.

-

-

Enrichment of Labeled Proteins:

-

Use affinity purification (e.g., streptavidin beads for biotin-tagged proteins) to enrich for the myristoylated proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

Elute the enriched proteins and perform in-solution or on-bead tryptic digestion.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Search the MS/MS data against a protein database to identify the myristoylated proteins and the sites of modification.

-

Visualization of Myristoylation Pathways

Graphviz diagrams can be used to visualize the complex interplay of pathways involving this compound.

Caption: Overview of this compound Metabolism and its Fates.

Caption: Experimental Workflow for Myristoylated Proteomics.

Therapeutic Targeting of this compound Pathways

The critical roles of this compound metabolism and N-myristoylation in various diseases have made the enzymes in these pathways attractive drug targets.

N-Myristoyltransferase Inhibitors

A significant effort has been made to develop inhibitors of NMT.[22][23][24][30][38] These inhibitors can be broadly classified as:

-

Myristoyl-CoA analogs: These compounds compete with the natural substrate for binding to the enzyme.

-

Peptide substrate analogs: These molecules mimic the protein substrate and block its binding to NMT.

-

Small molecule inhibitors: These are often identified through high-throughput screening and can bind to various sites on the enzyme.[22][30]

NMT inhibitors have shown promise as anticancer, antifungal, antiviral, and antiparasitic agents in preclinical studies.[22][23][24][38]

Modulating Sphingolipid Synthesis

Inhibitors of enzymes in the sphingolipid biosynthesis pathway, such as serine palmitoyltransferase, are also being explored for therapeutic purposes.[39] Given the role of this compound in modulating this pathway, understanding its effects is crucial for the development of such therapies.

Conclusion

This compound is far more than a simple saturated fatty acid. It is a key metabolic precursor and a critical modulator of protein function through N-myristoylation. Its involvement in fundamental cellular processes, from membrane structure to signal transduction, underscores its importance in health and disease. The continued development of advanced analytical techniques will undoubtedly uncover further complexities in the roles of this compound and open new avenues for therapeutic intervention. This guide has provided a comprehensive overview of the current understanding of this compound as a precursor for lipid synthesis, with the aim of equipping researchers and drug development professionals with the knowledge to further explore this vital area of lipid biology.

References

-

Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

- Gong, Y., et al. (2024). This compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis. Metabolites, 14(1), 33.

- Heuckeroth, R. O., et al. (1988). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of this compound and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. Proceedings of the National Academy of Sciences, 85(23), 8795-8799.

- Wang, B., et al. (2021). Protein N-myristoylation: functions and mechanisms in control of innate immunity. Cellular & Molecular Immunology, 18(4), 878-888.

- Yi, L., et al. (2017). A Method to Generate and Analyze Modified Myristoylated Proteins. Methods in molecular biology, 1584, 13-24.

-

American Society for Nutrition. (2020). Limiting this compound-rich foods: A novel dietary approach to lowering cardiovascular disease risk. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Protein N-Myristoylation. Retrieved from [Link]

- Dastpeyman, M., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. Molecules, 27(19), 6561.

- Gong, Y., et al. (2024). This compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis.

- Gong, Y., et al. (2024). This compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis. Semantic Scholar.

-

Wikipedia. (n.d.). Myristoylation. Retrieved from [Link]

- Li, Y., et al. (2023). This compound Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway. International Journal of Molecular Sciences, 24(13), 10834.

- Beauchamp, E., et al. (2009). New regulatory and signal functions for this compound.

- Gong, Y., et al. (2024). This compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis. PubMed.

- Panethymitaki, C., et al. (2006). Myristoyl-CoA:protein N-myristoyltransferase, an essential enzyme and potential drug target in kinetoplastid parasites. The international journal for parasitology, 36(7), 743-752.

- Roberts, A. M., et al. (2008). Mass spectrometry analysis of synthetically myristoylated peptides. Journal of the American Society for Mass Spectrometry, 19(6), 876-886.

-

Patsnap Synapse. (2024). What are NMT1 inhibitors and how do they work? Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). N-myristoylation Analysis Service. Retrieved from [Link]

- Singh, A., et al. (2019). Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach. ACS Omega, 4(7), 12229-12241.

-

Grokipedia. (n.d.). Myristoylation. Retrieved from [Link]

- Yamagishi, K., et al. (2010). Serum Fatty Acid and Risk of Coronary Artery Disease ― Circulatory Risk in Communities Study (CIRCS) ―. Journal of Atherosclerosis and Thrombosis, 17(11), 1045-1055.

- Papanicolau-Sengos, A., et al. (2022). The Modulatory Effects of Fatty Acids on Cancer Progression. Cancers, 14(15), 3814.

- Spector, A. (n.d.). This compound and Membrane Signal Transduction. Grantome.

- Pokotylo, I., et al. (2021). The Short Overview on the Relevance of Fatty Acids for Human Cardiovascular Disorders. Lipids in Health and Disease, 20(1), 1-12.

- Beauchamp, E., et al. (2009). [New regulatory and signal functions for this compound]. Médecine sciences, 25(1), 57-63.

- Gong, Y., et al. (2024). This compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis. PubMed Central.

- Beauchamp, E., et al. (2009). [New regulatory and signal functions for this compound]. Semantic Scholar.

- Kim, J. Y., et al. (2022). This compound Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice. Nutrients, 14(11), 2216.

- Rioux, V., et al. (2009). Endogenous biosynthesis of this compound from (a) acetyl-CoA, (b) lauric acid and (c) palmitic acid, in rat hepatocytes.

-

bioRxiv. (2025). N-myristoyltransferase Inhibitors as Candidate Broad-Spectrum Antivirals to Treat Viral Infections Promoted by Immunosuppression Associated with JAK Inhibitors Therapy. Retrieved from [Link]

- Towler, D. A., et al. (1987). Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase. Proceedings of the National Academy of Sciences, 84(9), 2708-2712.

- Wang, B., et al. (2021).

- Udenwobele, D. I., et al. (2014). NMT1 (N-myristoyltransferase 1).

-

ResearchGate. (n.d.). Recent Advances in The Discovery of N-Myristoyltransferase Inhibitors. Retrieved from [Link]

- Kumar, P., et al. (2021). This compound Derived Sophorolipid: Efficient Synthesis and Enhanced Antibacterial Activity. Molecules, 26(2), 346.

- Towler, D. A., et al. (1987). Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase. PNAS.

- Rioux, V., et al. (2001). Metabolism and the functions of this compound. Oléagineux, Corps gras, Lipides, 8(2), 163-169.

- Eliassen, A. H., et al. (2022). Circulating plasma phospholipid fatty acid levels and breast cancer risk in the Cancer Prevention Study-II Nutrition Cohort. International Journal of Cancer, 151(12), 2146-2156.

- Nadler, M. J. S. (1995).

- Paige, L. A., et al. (1990). Metabolic activation of 2-substituted derivatives of this compound to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase. Biochemistry, 29(45), 10348-10353.

-

Frontiers. (n.d.). Molecular mechanism of palmitic acid and its derivatives in tumor progression. Retrieved from [Link]

- Hang, H. C., et al. (2007).

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

- Ghidoni, R., et al. (2018). Sphingolipid Synthesis Inhibition by Myriocin Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury. Frontiers in Molecular Biosciences, 5, 68.

-

ResearchGate. (n.d.). Semisynthesis of this compound Derivatives and their Biological Activities: A Critical Insight. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [New regulatory and signal functions for this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Myristoylation - Wikipedia [en.wikipedia.org]

- 7. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonic… [ouci.dntb.gov.ua]

- 13. [PDF] this compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis | Semantic Scholar [semanticscholar.org]

- 14. This compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 16. grokipedia.com [grokipedia.com]